![molecular formula C22H38N2 B1681080 N-Geranyl-N'-(2-adamantyl)ethane-1,2-diamine CAS No. 502487-67-4](/img/structure/B1681080.png)
N-Geranyl-N'-(2-adamantyl)ethane-1,2-diamine
Overview
Description
N-Geranyl-N’-(2-adamantyl)ethane-1,2-diamine, also known as SQ109, is a second-generation ethylenediamine drug . It is a potent tuberculosis drug that has shown high efficacy against Mycobacterium tuberculosis (Mtb) . The drug may function by blocking cell wall biosynthesis .
Synthesis Analysis
The synthesis of SQ109 and its analogs has been triggered by the drug’s high potency as a therapeutic agent . The aim of the synthesis was to improve drug potency, the spectrum of biological activity, and the pharmacokinetic properties .Molecular Structure Analysis
The molecular structure of SQ109 has been studied using molecular dynamics (MD) simulations . The binding profile of nine SQ109 analogs with inhibitory potency against Mtb and alkyl or aryl adducts at C-2 or C-1 adamantyl carbon to MmpL3 was consistent with the X-ray structure of MmpL3 – SQ109 complex .Chemical Reactions Analysis
The chemical reactions of SQ109 have been studied in the context of its binding to the MmpL3 transporter . The binding affinity of the SQ109 analogs was increased for the larger, more hydrophobic adducts .Physical And Chemical Properties Analysis
The physical and chemical properties of SQ109 have been analyzed using MD simulations and DFT calculations . The rotation of SQ109 around the carbon–carbon bond in the monoprotonated ethylenediamine unit favors two gauche conformations as minima in water and lipophilic solvent .Scientific Research Applications
Anti-Tubercular Drug
SQ109 is an anti-tubercular drug candidate that has completed Phase IIb/III clinical trials for tuberculosis . It has shown activity against resistant Mycobacterium tuberculosis (Mtb) strains . The drug’s fast degradation is attributed to the human liver Cytochrome P450s (CYPs) .
Hydroxylation by Mycobacterial Cytochrome P450
SQ109 can be hydroxylated by Mycobacterial Cytochrome P450 . This process is significant as it could affect the pharmacokinetics and pharmacodynamics of anti-tubercular drugs .
Interaction with Other Anti-TB Drugs
SQ109 has been found to interact synergistically with other anti-TB drugs, such as rifampicin, isonizid, and bedaquiline . This is crucial for combination therapy .
Inhibition of MmpL3 Transporter
SQ109 has been shown to be a promising inhibitor of the mycolic acid transporter MmpL3 . This transporter is driven by proton motive forces and functions via an antiport mechanism .
Efficacy in Murine TB Model
In vivo studies have demonstrated the effectiveness of SQ109 in a murine TB model .
Efficacy Against Protozoan Parasites
SQ109 has also been shown to exhibit potent in vitro efficacy against protozoan parasites including Leishmania and Trypanosoma cruzi spp . However, its in vivo efficacy against protozoa has not been reported .
Mechanism of Action
SQ109, also known as SQ 109 or SQ-109 or N-Geranyl-N’-(2-adamantyl)ethane-1,2-diamine, is a novel 1,2-ethylene diamine small molecule drug with unique mechanisms of action .
Target of Action
SQ109 primarily targets the mycolic acid transporter MmpL3 . MmpL3 is required for the synthesis of mycolic acid in the cell wall of Mycobacterium tuberculosis .
Mode of Action
SQ109 inhibits the activity of MmpL3 . It interferes with the assembly of mycolic acids into the cell wall core of Mycobacterium tuberculosis . Bacilli exposed to SQ109 show immediate inhibition of trehalose dimycolate (TDM) production and fail to attach mycolates to the cell wall arabinogalactan .
Biochemical Pathways
SQ109 affects the mycolic acid biosynthesis pathway . By inhibiting MmpL3, it disrupts the incorporation of mycolic acid into the Mycobacterium tuberculosis cell wall . This leads to a disruption in the cell wall synthesis and affects multiple cellular pathways .
Pharmacokinetics
SQ109 exhibits a two-compartment model with first-order absorption and elimination, describing the plasma pharmacokinetics . At the human-equivalent dose, parameter estimates fell within the ranges published for preclinical species . Tissue concentrations were modeled using an “effect” compartment, showing high accumulation in lung and cellular lesion areas with penetration coefficients in excess of 1,000 and lower passive diffusion in caseum after 7 daily doses .
Result of Action
SQ109 has demonstrated excellent activity against both drug susceptible and multidrug-resistant M. tuberculosis, including extensively drug-resistant TB strains . It has been observed that cessation of bacillary excretion confirmed by cultures on liquid media by the end of the 6th month of the intensive phase of chemotherapy in pulmonary MDR TB patients receiving SQ109 was observed confidently more often versus treatment regimens containing only existing anti-tuberculosis drugs .
Action Environment
The action of SQ109 can be influenced by environmental factors such as the presence of other anti-tuberculosis drugs. For instance, SQ109 has been shown to enhance the activity of anti-tuberculosis drugs isoniazid, rifampicin, and bedaquiline . It is also worth noting that multiweek dosing would be required to reach steady state in caseum and poorly vascularized compartments, similar to bedaquiline .
Future Directions
properties
IUPAC Name |
N'-(2-adamantyl)-N-[(2E)-3,7-dimethylocta-2,6-dienyl]ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2/c1-16(2)5-4-6-17(3)7-8-23-9-10-24-22-20-12-18-11-19(14-20)15-21(22)13-18/h5,7,18-24H,4,6,8-15H2,1-3H3/b17-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIBVDBTCDTBRH-REZTVBANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCNCCNC1C2CC3CC(C2)CC1C3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CNCCNC1C2CC3CC(C2)CC1C3)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964540 | |
Record name | N1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-N2-tricyclo[3.3.1.13,7]dec-2-yl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
With a mechanism of action distinct from other antibiotics used in TB therapy, SQ109 inhibits cell wall synthesis and acts on multiple cellular pathways in a select group of microorganisms. | |
Record name | SQ-109 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05186 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
N-Geranyl-N'-(2-adamantyl)ethane-1,2-diamine | |
CAS RN |
502487-67-4 | |
Record name | N1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-N2-tricyclo[3.3.1.13,7]dec-2-yl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502487-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Geranyl-N'-(2-adamantyl)ethane-1,2-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502487674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SQ-109 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05186 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-N2-tricyclo[3.3.1.13,7]dec-2-yl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SQ-109 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AU7XUV31A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.